An In-depth Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid
An In-depth Technical Guide to (5-(Benzyloxy)-2-formylphenyl)boronic acid
CAS Number: 1226773-36-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (5-(Benzyloxy)-2-formylphenyl)boronic acid, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver scientifically sound and practical information, grounded in authoritative sources, to support your research and development endeavors.
Introduction and Strategic Importance
(5-(Benzyloxy)-2-formylphenyl)boronic acid is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure, featuring a boronic acid, a benzaldehyde, and a benzyloxy ether, offers a unique combination of reactive sites. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds. The formyl group provides a reactive handle for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The benzyloxy group, while offering stability, can also be a strategic point for deprotection to reveal a phenol, further expanding the synthetic possibilities. This trifecta of functionality makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and advanced materials.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of (5-(Benzyloxy)-2-formylphenyl)boronic acid is paramount for its effective use and handling.
Table 1: Physicochemical Properties of (5-(Benzyloxy)-2-formylphenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 1226773-36-9 | [1] |
| Molecular Formula | C₁₄H₁₃BO₄ | [2] |
| Molecular Weight | 256.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Characterization:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the benzyloxy group, the aldehyde proton, and the hydroxyl protons of the boronic acid. The aromatic region will display complex splitting patterns corresponding to the protons on both phenyl rings. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The benzylic protons will be a singlet around δ 5 ppm. The boronic acid protons will present as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the aldehyde (around δ 190 ppm), the aromatic carbons, the benzylic carbon, and the carbon attached to the boron atom.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by key absorption bands corresponding to the functional groups present. Expected vibrational frequencies include a strong C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹), O-H stretching for the boronic acid (a broad band around 3200-3500 cm⁻¹), C-O stretching for the ether linkage, and C-H stretching for the aromatic and benzylic groups. The B-O stretching vibration is also expected in the region of 1300-1400 cm⁻¹.[4]
Synthesis and Purification
A detailed, peer-reviewed synthesis protocol specifically for (5-(Benzyloxy)-2-formylphenyl)boronic acid was not found in the provided search results. However, a general and robust synthetic strategy can be devised based on well-established methodologies for the preparation of substituted formylphenylboronic acids.[5][6] The most common approach involves a halogen-metal exchange on a protected benzaldehyde derivative, followed by reaction with a borate ester and subsequent deprotection/hydrolysis.
Caption: Generalized synthetic workflow for (5-(Benzyloxy)-2-formylphenyl)boronic acid.
Experimental Protocol (Generalized):
-
Protection of the Phenolic Hydroxyl Group: The starting material, 4-bromo-3-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to yield 4-bromo-3-(benzyloxy)benzaldehyde.
-
Protection of the Aldehyde: The formyl group of 4-bromo-3-(benzyloxy)benzaldehyde is then protected as an acetal, for example, by reacting with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water. This prevents interference from the aldehyde during the subsequent organometallic reactions.
-
Halogen-Metal Exchange and Boronation: The resulting protected bromo-intermediate is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to perform the halogen-lithium exchange. Alternatively, a Grignard reagent can be formed using magnesium turnings. A trialkyl borate, such as triisopropyl borate, is then added to the organometallic intermediate.[6]
-
Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step hydrolyzes the borate ester to the boronic acid and simultaneously removes the acetal protecting group to regenerate the aldehyde.
-
Purification: The crude product can be purified by recrystallization. A common method for purifying formylphenylboronic acids involves dissolving the crude material in a mildly alkaline solution (pH 8-11) to form the soluble boronate salt, filtering off any insoluble organic impurities, and then re-precipitating the pure boronic acid by careful acidification with cooling.[7][8] This procedure helps to minimize side reactions like the Cannizzaro reaction that can occur at higher pH.[7]
Key Applications in Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of (5-(Benzyloxy)-2-formylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[9] This reaction is a powerful tool for constructing carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and complex organic molecules.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
This protocol provides a general procedure for the coupling of (5-(Benzyloxy)-2-formylphenyl)boronic acid with an aryl halide. The specific conditions may require optimization based on the nature of the coupling partners.
Materials and Reagents:
-
(5-(Benzyloxy)-2-formylphenyl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine (5-(Benzyloxy)-2-formylphenyl)boronic acid (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (typically 2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon) to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent(s) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Table 2: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand, PdCl₂(dppf) | The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is crucial for the activation of the boronic acid for transmetalation.[11] |
| Solvent | Toluene, Dioxane, DMF, THF/Water | The solvent system influences the solubility of reagents and the reaction rate.[10] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. |
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling (5-(Benzyloxy)-2-formylphenyl)boronic acid.
Safety and Handling:
-
Hazard Identification: Based on safety data for analogous formylphenylboronic acids, this compound should be considered as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[12]
-
Storage and Stability:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere at 2-8 °C.[2]
-
Stability: Phenylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group), especially under harsh acidic or basic conditions. They can also form cyclic anhydrides (boroxines) upon dehydration, which can complicate purification and reactivity.[5]
Conclusion
(5-(Benzyloxy)-2-formylphenyl)boronic acid (CAS No. 1226773-36-9) is a highly valuable and versatile synthetic intermediate. Its unique combination of a reactive boronic acid for cross-coupling, a modifiable formyl group, and a stable benzyloxy protecting group makes it an enabling tool for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for its effective application in drug discovery and materials science. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important building block.
References
- Benchchem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Scherer, M., Vollmüller, F., & Erbes, M. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
- Fisher Scientific. (2010).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (n.d.).
- Thermo Fisher Scientific. (2025).
- Wikipedia. (n.d.). 4-Formylphenylboronic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
- BLDpharm. (n.d.). 1226773-36-9|(5-(Benzyloxy)-2-formylphenyl)boronic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers.
- PubChem. (n.d.). 2-Formylphenylboronic acid.
- National Institutes of Health. (n.d.).
- Chemsigma. (n.d.). 5-(Benzyloxy)-2-formylphenylboronic acid [1226773-36-9].
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Google Patents. (n.d.). CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.
- Chem-Impex. (n.d.). 4-Benzyloxy-2-formylphenylboronic acid.
Sources
- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. 1226773-36-9|(5-(Benzyloxy)-2-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
